6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine
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Overview
Description
“6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H15BrN4 . It has a molecular weight of 271.16 .
Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine” are not detailed in the available resources, similar compounds have been involved in various chemical reactions. For instance, Suzuki cross-coupling reactions have been used to synthesize a series of novel pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine” such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Nucleophilic Substitution Reactions : It is used in nucleophilic substitution reactions, as demonstrated in the synthesis of derivatives like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (Mishriky & Moustafa, 2013).
Suzuki Cross-Coupling Reactions : This compound is a key reactant in Suzuki cross-coupling reactions to produce novel pyridine derivatives with potential applications in liquid crystals and as biological agents (Ahmad et al., 2017).
Catalyst-Free Synthesis : Research has explored its use in catalyst-free synthesis methods for creating pyridine derivatives, contributing to greener chemical processes (Ali et al., 2015).
Biological and Pharmacological Applications
Anticancer Activities : Studies have shown its derivatives to have potential as anticancer agents, particularly against prostate cancer cells (Demirci & Demirbas, 2019).
Antibacterial Properties : Some derivatives of this compound have been evaluated for their antibacterial activities, showing varying degrees of effectiveness (Bayrak et al., 2009).
Inhibition of Enzymes : Certain pyridine derivatives have shown activity as inhibitors of enzymes like 15-lipoxygenase, which is significant for therapeutic applications in inflammation and pain (Asghari et al., 2016).
Material Science and Coordination Chemistry
Ligand for Metal Complexes : It's used in the synthesis of bifunctional oligo-α-aminopyridine ligands for constructing metal complexes, relevant in material science and catalysis (Hasan et al., 2003).
Coordination Polymers : This compound contributes to the synthesis of coordination polymers with potential applications in magnetic studies and molecular recognition (Mirzaei et al., 2012).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4/c1-14-4-6-15(7-5-14)10-8(12)2-3-9(11)13-10/h2-3H,4-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHHAKDQGAGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine |
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